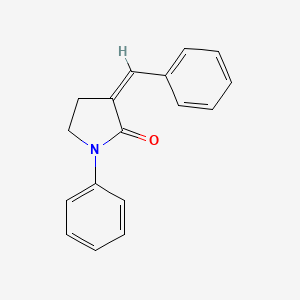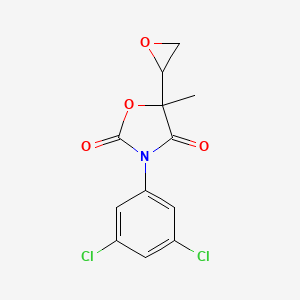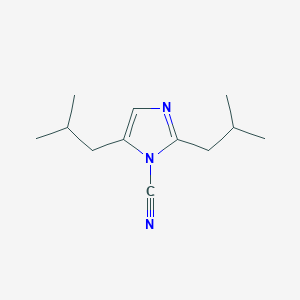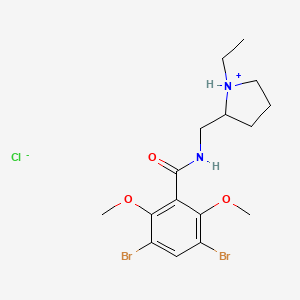
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane is an organic compound with the molecular formula C6H12ClF2O. This compound is characterized by the presence of a chloro-difluoroethoxy group attached to a methylpropane backbone. It is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane typically involves the reaction of 2-chloro-1,1-difluoroethanol with 2-methylpropane in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a strong base, such as sodium hydroxide, at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are commonly used.
Major Products Formed
Substitution Reactions: Formation of 2-(2-hydroxy-1,1-difluoroethoxy)-2-methylpropane.
Oxidation Reactions: Formation of 2-(2-chloro-1,1-difluoroethoxy)-2-methylpropanone.
Reduction Reactions: Formation of 2-(2-chloro-1,1-difluoroethoxy)-2-methylpropanol.
Applications De Recherche Scientifique
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-difluoroethoxy group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-1,1-difluoroethoxy)propane
- 2-(2-Chloro-1,1-difluoroethoxy)butane
- 2-(2-Chloro-1,1-difluoroethoxy)pentane
Uniqueness
2-(2-Chloro-1,1-difluoroethoxy)-2-methylpropane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under oxidative conditions. These properties make it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
82949-08-4 |
|---|---|
Formule moléculaire |
C6H11ClF2O |
Poids moléculaire |
172.60 g/mol |
Nom IUPAC |
2-(2-chloro-1,1-difluoroethoxy)-2-methylpropane |
InChI |
InChI=1S/C6H11ClF2O/c1-5(2,3)10-6(8,9)4-7/h4H2,1-3H3 |
Clé InChI |
NSCHJKXVDFUSQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(CCl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)






![2-[2,6-Dimethoxy-4-(prop-2-en-1-yl)phenoxy]oxane](/img/structure/B14414999.png)
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)

![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)
